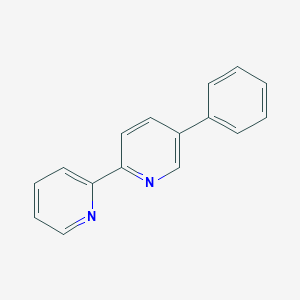

5-Phenyl-2,2'-bipyridine

Beschreibung

Significance of Bipyridine Ligands in Contemporary Coordination Chemistry and Materials Science

2,2'-Bipyridine (B1663995) (bpy) and its derivatives are among the most widely utilized ligands in the fields of inorganic and coordination chemistry. nih.govresearchgate.netfrontiersin.org Their prominence stems from several key characteristics that make them exceptional building blocks for functional metal complexes. chemscene.comresearchgate.net

Chelating Ability : As bidentate ligands, 2,2'-bipyridines bind to a single metal ion at two points through their nitrogen atoms. frontiersin.orgfiveable.me This chelation results in the formation of a stable five-membered ring with the metal center, a configuration that significantly enhances the stability of the resulting coordination complex compared to monodentate ligands. nih.govfiveable.me

Redox Stability and Electronic Properties : Bipyridine ligands possess robust redox stability, which is crucial for applications in electrochemistry and photochemistry. researchgate.netresearchgate.net They can accept electron density from the metal center into their π* orbitals, a process that stabilizes the complex. The presence of the bipyridine ligand profoundly influences the electronic properties of metal complexes, altering their energy levels, absorption spectra, and photophysical behavior. fiveable.me This makes them integral components in systems designed for light-harvesting and energy conversion. fiveable.me

Versatility and Functionalization : The bipyridine scaffold is readily modified through organic synthesis, allowing for the introduction of various functional groups onto the pyridine (B92270) rings. researchgate.netresearchgate.net This "tuneability" enables chemists to systematically alter the steric and electronic properties of the ligand, thereby controlling the reactivity, solubility, and luminescent properties of the final metal complex. fiveable.mersc.org

In materials science, these properties are harnessed to create advanced materials. Bipyridine-based metal complexes are fundamental to the development of dye-sensitized solar cells (DSSCs), where they function as photosensitizers that absorb light and facilitate charge transfer. chemscene.comfiveable.me They are also key components in light-emitting diodes (LEDs) and luminescent sensors. chemscene.com In catalysis, the ability of bipyridine ligands to stabilize various oxidation states of transition metals makes their complexes effective catalysts for a wide range of organic transformations. fiveable.me

Rationale for Phenyl Substitution at the 5-Position of the 2,2'-Bipyridine Core

The strategic placement of a phenyl group at the 5-position of the 2,2'-bipyridine core is a deliberate modification designed to fine-tune the ligand's properties for specific applications. This substitution introduces several important effects:

Tuning Electronic and Photophysical Properties : The phenyl group extends the π-conjugated system of the bipyridine ligand. This extension influences the energy of the ligand's molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). In metal complexes, this can lead to a redshift (a shift to longer wavelengths) in the metal-to-ligand charge transfer (MLCT) absorption and emission bands. core.ac.uk This allows for the rational design of complexes with specific colors and luminescent properties. For instance, modifying the ancillary bipyridine ligand with phenyl groups allows for the tuning of the HOMO-LUMO energy levels, which can control the emission color of iridium(III) complexes from yellow to red. rsc.org

Enhancing Molecular Interactions : The planar and aromatic nature of the phenyl substituent can promote intermolecular π-π stacking interactions. researchgate.netnih.gov These interactions can influence the solid-state packing of molecules, which is a critical factor in the performance of materials used in electronic devices like organic light-emitting diodes (OLEDs).

Providing a Site for Further Functionalization : The phenyl ring itself serves as a handle for introducing additional chemical groups. This allows for the construction of more complex, multi-component systems. For example, bromo- or bromomethyl-phenyl groups can be introduced at the 5-position, which can then be used in subsequent cross-coupling or Wittig reactions to create extended π-conjugated systems with tailored absorption and emission properties. researchgate.net

Modulating Steric and Solubility Properties : The introduction of a bulky phenyl group can influence the coordination geometry around the metal center and can also affect the solubility of the resulting complexes in organic solvents. rsc.org This can be advantageous in homogeneous catalysis or for processing materials into thin films for device fabrication.

Overview of Key Research Areas and Emerging Applications of 5-Phenyl-2,2'-bipyridine Derivatives

The unique properties endowed by the 5-phenyl substituent have led to the exploration of this compound and its metal complexes in several key research areas.

Luminescent Materials and Light-Emitting Devices : A primary application of this compound is in the development of luminescent metal complexes, particularly with copper(I) and iridium(III). rsc.orgresearchgate.netnih.gov These complexes are investigated for their potential in light-emitting electrochemical cells (LEECs) and OLEDs. rsc.orgmdpi.com The 5-phenyl group helps to tune the emission color and can enhance quantum yields. Research has shown that complexes of copper(I) with this compound are emissive in the solid state, with the luminescence originating from metal-to-ligand charge transfer (MLCT) or mixed metal/ligand-to-ligand charge transfer ((M+X)LCT) excited states. researchgate.netnih.gov

Photovoltaics : In the field of solar energy, derivatives of this compound are used as ancillary ligands in ruthenium(II) complexes for dye-sensitized solar cells (DSSCs). ontosight.ai The ligand's structure influences the electronic properties of the dye, which in turn affects the efficiency of light absorption and electron injection into the semiconductor material.

Catalysis : The compound and its derivatives act as ligands in metal-catalyzed organic reactions. ontosight.ai The electronic and steric profile of the this compound ligand can be used to modulate the activity and selectivity of the metal catalyst.

Supramolecular Chemistry and Sensors : The ability of the bipyridine unit to chelate metals and the potential for the phenyl group to engage in further interactions make it a valuable component in supramolecular chemistry. Ditopic ligands incorporating this compound have been synthesized to act as fluorescent sensors for specific metal cations like Zn²⁺, Cu²⁺, and Ni²⁺. cdnsciencepub.com

Biological and Agrochemical Applications : Research has also uncovered potential biological activity. Notably, this compound itself has demonstrated strong preventative and curative fungicidal activity against certain plant pathogens, such as wheat powdery mildew and wheat leaf rust. researchgate.net

Data Tables

Table 1: Selected Applications of this compound and its Complexes

| Research Area | Application | Metal Center (if applicable) | Key Finding | Reference(s) |

| Luminescent Materials | Light-Emitting Electrochemical Cells (LEECs) | Iridium(III) | Phenyl substitution on the bipyridine ligand allows for tuning of HOMO/LUMO levels and emission color. rsc.org | rsc.org |

| Luminescent Materials | Solid-State Emitters | Copper(I) | Complexes with triphenylphosphine (B44618) are emissive in the solid state, with luminescence assigned to (M+X)LCT or MLCT excited states. researchgate.netnih.gov | researchgate.netnih.gov |

| Sensors | Fluorescent Ion Sensing | Europium(III) | A ditopic ligand incorporating this compound shows a strong fluorescence response to Zn²⁺ and quenching with Cu²⁺ or Ni²⁺. cdnsciencepub.com | cdnsciencepub.com |

| Agrochemicals | Fungicide | N/A (ligand only) | Exhibited strong activity against wheat powdery mildew (Erisyphe graminis) and wheat leaf rust (Puccinia recondita). researchgate.net | researchgate.net |

| Photovoltaics | Dye-Sensitized Solar Cells (DSSCs) | Ruthenium(II) | Used as a ligand in metal complexes for photovoltaic devices. ontosight.ai | ontosight.ai |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-2-6-13(7-3-1)14-9-10-16(18-12-14)15-8-4-5-11-17-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPMNBYHIZCEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514356 | |

| Record name | 5-Phenyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156972-80-4 | |

| Record name | 5-Phenyl-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156972-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Phenyl 2,2 Bipyridine and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, providing a versatile platform for the synthesis of 5-Phenyl-2,2'-bipyridine and its analogs. The Suzuki-Miyaura, Negishi, and Stille couplings are among the most prominent methods employed for the functionalization of the 2,2'-bipyridine (B1663995) scaffold.

Suzuki-Miyaura Cross-Coupling Strategies for this compound Synthesis

The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for the synthesis of biaryl compounds, including this compound. nih.gov This reaction typically involves the palladium-catalyzed coupling of a halide or triflate with an organoboron compound in the presence of a base. nih.gov For the synthesis of this compound, this can be achieved by coupling a phenylboronic acid with a halogenated 2,2'-bipyridine or by coupling a 2,2'-bipyridylboronic acid with a phenyl halide.

One of the challenges in the Suzuki-Miyaura coupling for bipyridine synthesis is the potential for the bipyridine product to act as a ligand for the palladium catalyst, leading to catalyst deactivation and reduced yields. nih.gov To overcome this, specific catalyst systems and reaction conditions have been developed. For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can promote the desired cross-coupling reaction while minimizing product inhibition.

A common approach involves the reaction of 5-bromo-2,2'-bipyridine (B93308) with phenylboronic acid. The choice of palladium precursor, ligand, base, and solvent system is crucial for achieving high yields. For example, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand like SPhos or XPhos are often effective catalysts.

Recent studies have also explored the synthesis of substituted 5-phenyl-2,2'-bipyridines through Suzuki coupling. For instance, a series of new α-(N-biphenyl)-substituted 2,2'-bipyridines were synthesized via a combination of reactions including a final Suzuki cross-coupling step between a bipyridine derivative and a corresponding arylboronic acid. nih.gov The success of this reaction was found to be dependent on the solvent system, with a THF:water mixture providing the desired products in good yields. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for this compound Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-Bromo-2,2'-bipyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Good |

| 2,2'-Bipyridine-5-boronic acid | Bromobenzene | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | Moderate to Good |

This table is generated based on typical conditions reported in the literature and specific examples. Yields can vary significantly based on the specific substrates and reaction conditions.

Negishi and Stille Coupling Approaches in 2,2'-Bipyridine Functionalization

The Negishi and Stille coupling reactions offer alternative and powerful strategies for the functionalization of the 2,2'-bipyridine core. nih.gov These methods often exhibit high functional group tolerance and can be effective where Suzuki coupling may be challenging.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. orgsyn.orgorgsyn.org For the synthesis of this compound, this could involve the coupling of a 5-halo-2,2'-bipyridine with a phenylzinc reagent or a 5-(organozinc)-2,2'-bipyridine with a phenyl halide. Negishi coupling is known for its high reactivity and tolerance of a wide range of functional groups. orgsyn.orgorgsyn.org A modified Negishi cross-coupling strategy has been developed for the synthesis of substituted 2,2'-bipyridines using tetrakis(triphenylphosphine)palladium(0) as a catalyst for both 2-bromo- and 2-chloropyridines. researchgate.net

The Stille coupling utilizes an organotin reagent (organostannane) and an organic halide, catalyzed by palladium. nih.gov This method is highly versatile due to the stability of organostannanes to air and moisture. nih.gov The synthesis of this compound via Stille coupling would typically involve the reaction of 5-stannyl-2,2'-bipyridine with a phenyl halide or 5-halo-2,2'-bipyridine with a phenylstannane. A significant drawback of the Stille coupling is the toxicity of the organotin compounds. nih.gov

Table 2: Comparison of Negishi and Stille Coupling for Bipyridine Synthesis

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Negishi Coupling | Organozinc | High reactivity, good functional group tolerance. orgsyn.orgorgsyn.org | Sensitivity of organozinc reagents to air and moisture. |

| Stille Coupling | Organotin | Stability of organotin reagents, wide scope. nih.gov | Toxicity of organotin compounds. nih.gov |

Rational Design of Palladium Catalyst Systems for Enhanced Reactivity and Selectivity

The rational design of palladium catalyst systems is critical for achieving high efficiency, reactivity, and selectivity in the synthesis of this compound and its derivatives. The performance of the catalyst is heavily influenced by the nature of the palladium precursor, the ligands, and the reaction conditions.

The choice of ligand is paramount in tuning the catalytic activity. Ligands coordinate to the palladium center, modifying its electronic and steric properties. For cross-coupling reactions involving bipyridines, which can themselves act as ligands and inhibit the catalyst, the use of strongly coordinating and sterically demanding ligands is often necessary. Buchwald-type phosphine ligands, such as SPhos, XPhos, and RuPhos, are frequently employed due to their ability to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.

Furthermore, the development of pre-catalysts, which are stable and easily handled palladium complexes that readily form the active catalytic species in situ, has advanced the field. A versatile bipyridine palladium complex has been developed as a general pre-catalyst for various cross-coupling reactions. researchgate.net The design of macromolecular palladium catalysts, such as polymeric single-chain nanoparticles, is also an emerging area aimed at improving catalyst stability, recyclability, and performance under green conditions. digitellinc.com

Heterocyclization and Aza-Diels–Alder Reactions

Beyond cross-coupling reactions, methods involving the construction of the pyridine (B92270) rings themselves, such as heterocyclization and aza-Diels-Alder reactions, provide powerful entries to substituted bipyridines.

The 1,2,4-Triazine (B1199460) Methodology for Substituted Bipyridines

The 1,2,4-triazine methodology is a versatile and efficient approach for the synthesis of substituted pyridines and, by extension, bipyridines. aip.orgaip.org This method involves the reaction of a 1,2,4-triazine with an electron-rich dienophile in an inverse-electron-demand aza-Diels-Alder reaction. The initial cycloadduct then undergoes a retro-Diels-Alder reaction, typically with the extrusion of a small molecule like nitrogen, to form the pyridine ring.

This strategy has been successfully applied to the synthesis of various substituted 2,2'-bipyridines. aip.orgresearchgate.net For instance, unsymmetrical 6,6'-diaryl-2,2'-bipyridines have been synthesized in high yields using this methodology. researchgate.net A key advantage of the 1,2,4-triazine approach is the ability to introduce a wide range of substituents onto the bipyridine core by starting with appropriately functionalized 1,2,4-triazines. researchgate.net This method has proven to be a convenient route for preparing functionally diverse bipyridines, including those with aminophenyl substituents. aip.orgaip.org The synthesis of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, a bipyridine-type ligand, further illustrates the utility of this approach. mdpi.com

Inverse Aza-Diels–Alder Reactions for Polyarene-Modified Systems

The inverse-electron-demand aza-Diels-Alder (IEDDA) reaction is a powerful tool in synthetic organic chemistry for the construction of nitrogen-containing heterocycles. nih.govnih.gov In this reaction, an electron-deficient diene (azadiene) reacts with an electron-rich dienophile. nih.govnih.gov This is the reverse of the electronic demand in a normal Diels-Alder reaction.

For the synthesis of polyarene-modified bipyridine systems, 1,2,4,5-tetrazines and 1,2,4-triazines are commonly used as the azadiene components. nih.govsigmaaldrich.com These electron-deficient heterocycles react readily with a variety of dienophiles, including enamines, ynamines, and strained alkenes. sigmaaldrich.com The reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, leading to the formation of a dihydropyridine (B1217469) or pyridine ring with the concomitant loss of dinitrogen. researchgate.net

This methodology allows for the facile introduction of polycyclic aromatic systems onto the bipyridine framework by using appropriately substituted dienophiles. The IEDDA reaction is characterized by its high reaction rates, excellent orthogonality, and biocompatibility, making it a valuable tool in both materials science and chemical biology. researchgate.net The reaction can often be performed under mild, catalyst-free conditions. rsc.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent a powerful tool for the synthesis and functionalization of bipyridine systems. These methods include the direct substitution of hydrogen atoms and the displacement of activated leaving groups.

Nucleophilic Substitution of Hydrogen (SNH) provides a direct method for the functionalization of electron-deficient heterocyclic rings, such as pyridines and 1,2,4-triazines, which are precursors to bipyridines. This approach avoids the need for pre-functionalization of the aromatic ring with a leaving group.

A notable strategy involves the use of 1,2,4-triazine precursors. For instance, the synthesis of functionalized bipyridines can be achieved through the direct cyanation of 3-(2-pyridyl)-1,2,4-triazine 4-oxide via an SNH reaction. rsc.org The resulting cyanated triazine can then be converted into a pyridine ring through a Diels-Alder reaction, followed by chemical modification of the cyano group. rsc.org This "triazine-to-pyridine" strategy is a versatile route to substituted bipyridines.

Another application of SNH is in the synthesis of photoactive pentafluorophenyl- and alkoxyphenyl-substituted 2,2'-bipyridines. thieme-connect.com The synthetic pathway involves an SNH reaction on 1,2,4-triazine precursors through an "addition-elimination" mechanism. The resulting functionalized triazines are then transformed into the target 2,2'-bipyridines via an aza-Diels-Alder reaction. thieme-connect.com The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a related, powerful method for introducing functionalized alkyl substituents into electrophilic aromatic and heterocyclic rings, offering a broad scope for the synthesis of precursors for more complex heterocyclic systems. iupac.org

A more recent and highly effective method for the diversification of bipyridines involves the nucleophilic displacement of a trimethylammonium group (-NMe₃⁺). chemrxiv.orgnih.govacs.org This group acts as an excellent leaving group, particularly in nucleophilic aromatic substitution (SNAr) reactions, due to its positive charge which activates the aromatic ring towards nucleophilic attack. chemrxiv.org

This method offers a general route to a variety of functionalized bipyridines by reacting cationic trimethylaminated bipyridines with a range of nucleophiles. nih.gov The synthesis of the starting materials, the trimethylammonium-substituted bipyridines, can be achieved through a modular C-H activation of pyridine N-oxides. rsc.orgchemrxiv.org This allows for the scalable preparation of a diverse array of cationically charged azaarenes. rsc.org

The displacement reactions proceed under mild conditions and allow for the formation of C-O, C-S, and C-F bonds. nih.govacs.org A key advantage of this method is the ease of synthesis and purification, as the starting material is charged and the product is often neutral. chemrxiv.org Furthermore, a selective monodemethylation of the trimethylammonium group to an electron-rich dimethylamino group can be achieved using potassium thioacetate (B1230152) as the nucleophile. acs.org

| Nucleophile | Product Functional Group | Reference |

| Sodium Methoxide | Methoxy (B1213986) (-OCH₃) | chemrxiv.orgacs.org |

| Potassium Thioacetate | Dimethylamino (-NMe₂) | acs.org |

| Tetrabutylammonium Fluoride | Fluoro (-F) | chemrxiv.org |

| Aryl Thiols | Arylthio (-SAr) | acs.org |

Metal-Catalyzed Homocoupling and Ullmann-Type Reactions

Metal-catalyzed homocoupling reactions, particularly Ullmann-type reactions, are a cornerstone for the synthesis of symmetrical biaryl compounds, including 2,2'-bipyridines. mdpi.comwikipedia.org The classical Ullmann reaction involves the copper-mediated coupling of two aryl halides. wikipedia.orgorganic-chemistry.org While historically requiring harsh reaction conditions and stoichiometric copper, modern variations have significantly improved the scope and mildness of this transformation. wikipedia.org

Palladium and nickel catalysts are also highly effective for the homocoupling of halopyridines to form 2,2'-bipyridines. mdpi.comelsevierpure.com Palladium-catalyzed Ullmann-type reactions, often in the presence of co-catalysts or specific ligands, have been developed for the efficient synthesis of various symmetric bipyridines from bromopyridines. mdpi.compreprints.org For instance, a combination of Pd(OAc)₂ and piperazine (B1678402) in DMF at 140 °C can facilitate the homocoupling of bromopyridines. mdpi.com Bimetallic gold-palladium alloy nanoclusters have also been reported as effective catalysts for the Ullmann coupling of chloropyridines under ambient conditions. mdpi.compreprints.org

The mechanism of the Ullmann reaction has been extensively studied, and it is generally accepted to proceed through the formation of an organocopper intermediate, which then reacts with a second molecule of the aryl halide. wikipedia.orgorganic-chemistry.org The efficiency of these reactions can be influenced by factors such as the nature of the catalyst, the solvent, the base, and the electronic properties of the substituents on the pyridine ring. elsevierpure.com Homocoupling reactions are often preferred over cross-coupling for the synthesis of symmetrical bipyridines due to higher efficiency and product selectivity. elsevierpure.com

| Catalyst System | Substrate | Key Features | Reference |

| Copper-bronze alloy | o-chloronitrobenzene | Classical Ullmann conditions | wikipedia.org |

| Pd(OAc)₂ / piperazine | Bromopyridines | High temperature, operationally simple | mdpi.com |

| Au-Pd nanoclusters | Chloropyridines | Ambient conditions | mdpi.compreprints.org |

| Ni catalyst from NaH/t-BuONa/Ni(OAc)₂/PPh₃ | Pyridyl halides | Effective for pyridyl halides | mdpi.com |

Classical Synthesis Routes: Kröhnke Reaction and Alkylation Methods

The Kröhnke pyridine synthesis is a classical and versatile method for preparing highly functionalized pyridines, including 2,2'-bipyridine derivatives. wikipedia.orgnih.gov The reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium (B1175870) acetate. wikipedia.orgnih.gov This multicomponent reaction proceeds under mild conditions and generally gives high yields of 2,4,6-trisubstituted pyridines. wikipedia.org

The mechanism of the Kröhnke synthesis begins with a Michael addition of the enolate of the α-pyridinium methyl ketone to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate. wikipedia.org This intermediate then undergoes cyclization and dehydration with ammonia (B1221849) to form the pyridine ring. wikipedia.org The Kröhnke synthesis has been widely applied to the preparation of di-, tri-, and tetra-substituted pyridines and has proven crucial in the synthesis of complex ligands where other methods like Glaser or Ullmann couplings have failed. wikipedia.org A one-pot Kröhnke method in aqueous media has been developed for the synthesis of 4'-aryl-2,2':6',2''-terpyridines. wikipedia.orgmdpi.com

Alkylation methods offer a route to functionalize pre-existing pyridine or bipyridine scaffolds. Palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides has been developed, where a palladacycle intermediate is believed to be key to the reaction mechanism. rsc.org This direct functionalization approach is a powerful tool for introducing alkyl groups onto the pyridine ring system.

Advanced Synthetic Strategies Using Aryne Intermediates

Arynes are highly reactive intermediates that have been utilized in the synthesis of complex aromatic systems, including 5-aryl-2,2'-bipyridines. researchgate.netcolab.ws This strategy allows for the construction of π-conjugated systems without the need for transition metal catalysts in the key bond-forming step. colab.ws

A convenient method for the preparation of 5-[4-(arylsulfanyl)phenyl]-2,2'-bipyridines involves the use of in situ generated aryne intermediates. researchgate.netcolab.ws This approach is notable for its simplicity, avoiding complex experimental procedures and expensive reagents. The use of aryne chemistry provides a powerful platform for accessing a wide range of biaryl structures from versatile precursors like 2-(trimethylsilyl)phenyl triflates. rsc.org

Strategies for Functionalization and Extended Conjugation Systems

The functionalization of the this compound core and the extension of its π-conjugation system are crucial for tuning its electronic and photophysical properties for various applications. nih.govrsc.org These modifications can lead to materials with enhanced fluorescence, non-linear optical properties, and utility as sensors. rsc.org

One strategy involves the introduction of donor-acceptor (D-π-A) motifs. For example, carbazole (B46965) or fluorene (B118485) donor groups can be attached to a this compound acceptor core to create push-pull fluorophores with high fluorescence quantum yields and large Stokes shifts. rsc.org The introduction of an additional aromatic substituent into the α-aniline fragment of a 2,2'-bipyridine core can be used to tune the photophysical properties. semanticscholar.orgnih.gov

Metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are extensively used to introduce aryl or ethynylphenyl groups at specific positions on the bipyridine scaffold. researchgate.netnih.govrsc.orgnih.gov For instance, a series of new α-(N-biphenyl)-substituted 2,2'-bipyridines were synthesized through a combination of ipso-nucleophilic aromatic substitution, an aza-Diels-Alder reaction, and a Suzuki cross-coupling reaction. semanticscholar.orgnih.gov The synthesis of insulated π-conjugated 2,2'-bipyridines with linked rotaxane structures has been achieved through a sequence of Sonogashira and Stille coupling reactions, leading to enhanced photophysical properties. nih.govrsc.orgnih.gov These strategies allow for the systematic extension of the π-system, leading to a red-shift in absorption and emission spectra and the creation of materials with tailored optoelectronic properties. researchgate.netrsc.org

| Functionalization Strategy | Key Reactions | Resulting Properties | Reference |

| Introduction of D-π-A motifs | Suzuki coupling, Buchwald-Hartwig amination | High fluorescence quantum yields, large Stokes shifts | rsc.org |

| Extension of π-conjugation | Sonogashira coupling, Stille coupling | Red-shifted absorption/emission, enhanced photoproperties | rsc.orgnih.govrsc.orgnih.gov |

| Multi-step synthesis | ipso-SNH, aza-Diels-Alder, Suzuki coupling | Tunable photophysical properties | semanticscholar.orgnih.gov |

Synthesis of Polyarene-Modified 5-Phenyl-2,2'-bipyridines

The modification of the this compound scaffold with polyaromatic hydrocarbons (polyarenes) is a key strategy for tuning its photophysical and electronic properties. A prevalent method for achieving this involves a multi-step approach culminating in a palladium-catalyzed cross-coupling reaction.

The general synthetic pathway commences with the construction of a suitable bipyridine precursor. An effective route is the aza-Diels–Alder reaction between a 1,2,4-triazine and an alkene, such as 2,5-norbornadiene (B92763) or 1-morpholinocyclopentene. This reaction efficiently constructs the bipyridine core. For instance, the reaction can yield 5-(4-bromophenyl)-2,2′-bipyridine, which serves as a crucial intermediate. rsc.org

The final and key step is the introduction of the polyarene moiety via a Suzuki cross-coupling reaction. rsc.org In this step, the 5-(4-bromophenyl)-2,2′-bipyridine intermediate is reacted with a polyarene-substituted boronic acid or its ester derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This reaction forms a new carbon-carbon bond between the phenyl ring of the bipyridine and the polyarene, resulting in the target modified ligand with good to excellent yields, typically ranging from 70–80%. rsc.org This methodology allows for the introduction of a wide variety of polyarenes, such as carbazole and fluorene, onto the this compound framework. rsc.org

Table 1: Suzuki Cross-Coupling for Polyarene-Modified 5-Phenyl-2,2'-bipyridines Below is a representative summary of the final Suzuki cross-coupling step.

| Bipyridine Intermediate | Polyarene Coupling Partner | Catalyst System | Typical Yield | Reference |

|---|---|---|---|---|

| 5-(4-bromophenyl)-2,2′-bipyridine | Carbazole-derived boronic acid | Pd(PPh₃)₄ / Base | 70-80% | rsc.org |

| 5-(4-bromophenyl)-2,2′-bipyridine | Fluorene-derived boronic acid | Pd(PPh₃)₄ / Base | 70-80% | rsc.org |

| Cyclopentene-annelated 5-(4-bromophenyl)-2,2′-bipyridine | Carbazole-derived boronic acid | Pd(PPh₃)₄ / Base | 70-80% | rsc.org |

Preparation of Carbazole/Fluorene-Substituted D-π-A Fluorophores

A significant application of polyarene modification is the creation of donor-π-acceptor (D-π-A) push-pull fluorophores. In these systems, the this compound unit acts as the electron-accepting moiety (A), the polyarene (such as carbazole or fluorene) serves as the electron-donating group (D), and the phenyl ring functions as the π-conjugated linker that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. rsc.orgrsc.org

The synthesis of these D-π-A fluorophores follows the same Suzuki coupling methodology described previously, where carbazole or fluorene donors are attached to the this compound acceptor. rsc.org This molecular design leads to compounds with notable photophysical properties. Research has shown that these fluorophores can exhibit high fluorescence quantum yields, reaching up to 0.99 in some cases. rsc.org They also display large Stokes shifts, a measure of the difference between the absorption and emission maxima, with values reported as high as 10,394 cm⁻¹. rsc.org Such properties are highly desirable for applications in materials science and as fluorescent probes. Experimental and theoretical studies have confirmed significant charge separation in these molecules, particularly in the carbazole-substituted isomers. rsc.org

Table 2: Photophysical Properties of Carbazole/Fluorene-Substituted D-π-A Fluorophores Data represents typical findings for this class of compounds.

| Fluorophore Type | Architecture | Max. Fluorescence Quantum Yield (ΦF) | Max. Stokes Shift | Reference |

|---|---|---|---|---|

| Carbazole-Substituted this compound | D-π-A | ~0.99 | >10,000 cm⁻¹ | rsc.org |

| Fluorene-Substituted this compound | D-π-A | High | Up to 10,394 cm⁻¹ (157 nm) | rsc.org |

Design and Synthesis of Ditopic Ligand Architectures (e.g., DTTA-Appended)

The this compound framework can be further elaborated to create ditopic ligands, which are molecules containing two distinct metal-binding sites. A notable example is the appendage of a diethylenetriamine-N,N,N',N''-tetraacetate (DTTA) moiety. The design rationale is to combine the 2,2'-bipyridine unit, which can chelate transition metals like Zn²⁺, Cu²⁺, or Ni²⁺, with the DTTA unit, a powerful chelator for lanthanide ions such as Eu³⁺. sci-hub.seresearchgate.net This creates a versatile ligand capable of forming heterometallic complexes or acting as a sensor.

A versatile synthetic approach has been developed for a DTTA- and this compound-based ditopic ligand. sci-hub.se The synthesis involves preparing a functionalized this compound that can be covalently linked to the DTTA chelator. An improved method for synthesizing the tetra-tert-butyl ester of DTTA has been developed, which facilitates its subsequent coupling. scholaris.cascholaris.ca The DTTA binding site is typically separated from the bipyridine system by a flexible spacer, such as a methylene (B1212753) bridge, to minimize steric hindrance between the two coordination spheres. scholaris.ca The final step often involves the hydrolysis of the ester groups on the DTTA moiety to yield the water-soluble carboxylate form, which is essential for binding lanthanide ions in aqueous media. sci-hub.se The resulting water-soluble Eu³⁺ complex of this ligand has been shown to exhibit a strong fluorescence response to the presence of other metal cations like Zn²⁺, demonstrating its potential as a ratiometric sensor. sci-hub.seresearchgate.netscholaris.ca

Table 3: Synthetic Strategy for DTTA-Appended Ditopic Ligand This table outlines the key stages in the construction of the ditopic ligand.

| Stage | Description | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| 1 | Synthesis of DTTA derivative | Improved method for preparing tetra-tert-butyl ester of DTTA from diethylenetriamine. | sci-hub.sescholaris.ca |

| 2 | Functionalization of Bipyridine | Preparation of a this compound derivative with a reactive group (e.g., for attachment of the spacer). | sci-hub.se |

| 3 | Coupling Reaction | Covalent linkage of the DTTA ester moiety to the functionalized this compound via a spacer. | sci-hub.se |

| 4 | Deprotection | Hydrolysis of the tert-butyl ester groups to form the final water-soluble ligand with carboxylic acid binding sites. | sci-hub.se |

Coordination Chemistry of 5 Phenyl 2,2 Bipyridine Metal Complexes

General Principles of Coordination and Ligand Design in 5-Phenyl-2,2'-bipyridine Chemistry

This compound acts as a bidentate N,N-chelating ligand, coordinating to metal centers through the nitrogen atoms of its two pyridine (B92270) rings. The introduction of the phenyl group at the 5-position of one of the pyridine rings significantly influences the electronic properties of the ligand and, consequently, the resulting metal complexes. This phenyl substituent can engage in π-stacking interactions and can be further functionalized to fine-tune the steric and electronic characteristics of the ligand.

Ligand design in the context of this compound chemistry often involves modifying the phenyl group with various substituents to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the final complex. These modifications can impact the emission color, quantum yield, and excited-state lifetimes of luminescent complexes.

Iridium (Ir) Complexes

Iridium(III) complexes incorporating this compound have been extensively studied, particularly for their applications as phosphorescent emitters in OLEDs. The strong spin-orbit coupling induced by the heavy iridium atom facilitates efficient intersystem crossing, leading to high phosphorescence quantum yields.

The synthesis of cyclometalated Iridium(III) complexes with this compound typically follows a two-step procedure. The first step involves the reaction of iridium(III) chloride hydrate (IrCl₃·nH₂O) with a cyclometalating ligand, such as 2-phenylpyridine (B120327) (ppy), to form a chloride-bridged dimer, [Ir(ppy)₂Cl]₂. This dimer is then reacted with the this compound ligand, which acts as an ancillary ligand, to yield the final cationic complex, often with a hexafluorophosphate (PF₆⁻) counterion, [Ir(ppy)₂(this compound)]PF₆. nih.gov The reaction is typically carried out in a high-boiling point solvent like 2-methoxyethanol or a mixture of dichloromethane and methanol at elevated temperatures. mdpi.com

Structural elucidation of these complexes is routinely performed using a combination of spectroscopic techniques and single-crystal X-ray diffraction. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the coordination of the ligands to the iridium center. The signals corresponding to the protons and carbons of the this compound ligand show characteristic shifts upon coordination. analis.com.my

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is employed to confirm the molecular weight of the complex. analis.com.my

UV-Vis Absorption Spectroscopy: The electronic absorption spectra of these complexes typically exhibit intense bands in the ultraviolet region corresponding to π-π* transitions within the ligands and broader, less intense bands in the visible region attributed to metal-to-ligand charge transfer (MLCT) transitions. analis.com.my

Table 1: Selected Crystallographic Data for an Iridium(III) Complex with a 5,5'-diaryl-2,2'-bipyridine Ligand

| Parameter | Value |

|---|---|

| Empirical Formula | C₄₀H₃₀F₆IrN₄P |

| Formula Weight | 913.87 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.336(3) |

| b (Å) | 22.148(5) |

| c (Å) | 13.486(3) |

| β (°) | 108.433(4) |

| Volume (ų) | 3777.9(14) |

| Z | 4 |

Data adapted from a study on a closely related 5,5'-diaryl-2,2'-bipyridine complex. nih.gov

The ancillary ligand, in this case, this compound, plays a crucial role in determining the photophysical and electrochemical properties of the iridium complex. The electronic nature of the this compound ligand directly influences the energy of the LUMO. By introducing electron-donating or electron-withdrawing groups on the phenyl ring, the emission color of the complex can be tuned across the visible spectrum. researchgate.net

The emission in these complexes typically originates from a triplet excited state with a mix of metal-to-ligand charge transfer (³MLCT) and ligand-to-ligand charge transfer (³LLCT) character. nih.gov The phenyl substituent on the bipyridine ligand can also affect the rigidity of the complex, which in turn can influence the non-radiative decay rates and, consequently, the phosphorescence quantum yield. mdpi.com

Table 2: Photophysical and Electrochemical Data for a Representative [Ir(ppy)₂(5,5'-diaryl-2,2'-bipyridine)]PF₆ Complex

| Property | Value |

|---|---|

| Absorption λₘₐₓ (nm) | 265, 300, 355, 450 (sh) |

| Emission λₘₐₓ (nm) | 595 |

| Quantum Yield (Φ) | 0.15 |

| Excited-State Lifetime (τ) (μs) | 1.2 |

| E₁/₂ (Oxidation) (V vs. Fc⁺/Fc) | 0.85 |

| E₁/₂ (Reduction) (V vs. Fc⁺/Fc) | -1.80 |

Data is for a representative complex from a study on 5,5'-diaryl-2,2'-bipyridines and may be indicative of the properties of a this compound complex. nih.gov

Ruthenium (Ru) Complexes

Ruthenium(II) complexes containing bipyridine ligands have been a cornerstone of coordination chemistry, with applications ranging from solar energy conversion to biological sensing. The incorporation of a this compound ligand offers a pathway to new ruthenium complexes with tailored properties.

The development of cyclometalated ruthenium(II) complexes with this compound as an ancillary ligand is an area of growing interest. The synthesis of these complexes often involves the reaction of a suitable ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, with the cyclometalating ligand, followed by the introduction of the this compound ligands. acs.org These complexes are designed to harness the favorable photophysical properties of the ruthenium(II) center while allowing for fine-tuning through modifications of both the cyclometalating and the this compound ligands. rsc.org

Characterization of these complexes relies on standard analytical techniques, including NMR, mass spectrometry, and UV-Vis spectroscopy, to confirm their structure and purity. acs.org

A significant area of research within ruthenium chemistry involves the incorporation of thiophene-containing ligands. nih.govmdpi.com In the context of this compound complexes, thiophene units can be introduced either as part of the cyclometalating ligand or as substituents on the phenyl ring of the this compound.

The inclusion of thiophene moieties can lead to several advantageous properties:

Red-Shifted Absorption and Emission: The extended π-conjugation provided by the thiophene rings can lead to a bathochromic shift in the absorption and emission spectra of the ruthenium complexes. nih.gov

Enhanced Molar Absorptivity: Thiophene-containing ligands can increase the molar extinction coefficients of the MLCT bands, improving the light-harvesting efficiency of the complex. mdpi.com

Tunable Redox Potentials: The electron-rich nature of the thiophene ring can influence the redox potentials of the ruthenium center.

The synthesis of these thiophene-incorporated architectures follows similar principles to other cyclometalated ruthenium complexes, with the specific synthetic routes adapted to accommodate the thiophene-containing precursors. nih.gov

Lanthanide (Ln) Complexes (Eu, Tb, Sm, Dy)

The coordination of this compound and its derivatives to lanthanide ions is a key area of research, primarily driven by the potential to create highly luminescent materials for various applications. The bipyridine scaffold acts as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength.

Preparation of Water-Soluble Lanthanide Complexes

A significant challenge in the application of lanthanide complexes, particularly in biological contexts, is their typically poor solubility in water. To overcome this, 5-aryl-2,2'-bipyridine ligands have been functionalized with hydrophilic groups. A successful strategy involves appending a diethylenetriamine tetracarboxylic acid (DTTA) residue to the bipyridine core. uoi.grnih.gov

The synthesis of these water-soluble ligands can be achieved using the "1,2,4-triazine" methodology. nih.gov Using these specialized ligands, water-soluble complexes of several lanthanides, including Europium (Eu), Terbium (Tb), Samarium (Sm), and Dysprosium (Dy), have been prepared. uoi.grnih.gov For instance, a samarium complex with a this compound ligand bearing a DTTA residue at the C6 position has been synthesized. X-ray diffraction studies of this complex revealed a one-dimensional coordination polymer structure where the 2,2'-bipyridine (B1663995) fragments did not chelate the Sm³⁺ cation directly in the crystal. uoi.gr The composition of these complexes is typically confirmed through methods like electrospray ionization mass spectrometry and elemental analysis. uoi.gr

Strategies for Efficient Sensitization of Lanthanide Luminescence

The efficiency of a lanthanide complex's luminescence depends on how effectively the organic ligand (the antenna) absorbs energy and transfers it to the central lanthanide ion. This process is known as sensitization. For the antenna effect to be efficient, the ligand should have a high absorption cross-section and the energy of its excited triplet state must be appropriately matched with the accepting energy level of the lanthanide ion. rsc.org

In complexes using 5-aryl-2,2'-bipyridine-DTTA ligands, the nature of the aryl substituent on the bipyridine core significantly influences the photophysical properties. nih.gov A systematic study of these effects has been conducted to optimize the sensitization of Eu³⁺ and Tb³⁺ luminescence. For europium complexes, this approach has yielded impressive results, with luminescence quantum yields reaching up to 12.8% and long luminescence lifetimes of up to 1.09 ms. uoi.grnih.gov In contrast, the sensitization of terbium has been found to be much less efficient, with quantum yields not exceeding 0.43%. uoi.grnih.gov The introduction of halogen atoms or a methyl group on the chromophore has been shown to positively influence the sensitization efficiency. nih.gov

Another strategy for sensitizing lanthanide luminescence involves using platinum-based chromophores. In heteronuclear Pt-Ln arrays, energy transfer can occur from a Pt(II) chromophore to the lanthanide ion. acs.org This has been demonstrated in systems using 5-ethynyl-2,2'-bipyridine, where excitation into the metal-to-ligand charge transfer (MLCT) absorption region of the platinum moiety leads to sensitized lanthanide emission. acs.org The efficiency of this Pt → Ln energy transfer is highly dependent on the distance between the platinum and lanthanide centers. acs.org

Palladium (Pd) Complexes

The coordination chemistry of this compound with palladium is characterized by the formation of cyclometalated complexes, where the ligand acts as a terdentate C^N^N donor. This involves the activation of a C-H bond on the phenyl ring, creating a strong carbon-palladium sigma bond and a stable five-membered chelate ring.

Cyclometalated Palladium(II) Complexes Incorporating this compound Scaffolds

While the potential for this compound to act as a C^N^N-terdentate ligand is recognized, detailed structural and photophysical studies have often focused on the closely related isomer, 6-phenyl-2,2'-bipyridine (B1228381). The principles of cyclometalation and the resulting complex structures are analogous. The reaction of the ligand with a palladium(II) source, such as Pd(OAc)₂, leads to the formation of a palladacycle. acs.org

Mononuclear cyclometalated Pd(II) complexes with the formula [Pd(L)X] (where L is the cyclometalated phenyl-bipyridine ligand and X is a co-ligand like Cl⁻, Br⁻, or I⁻) have been prepared. nih.govnih.gov These square-planar complexes can be further modified. For example, binuclear derivatives bridged by phosphine (B1218219) ligands like bis(diphenylphosphino)methane (dppm) have also been synthesized. nih.govnih.gov X-ray crystallography of these binuclear complexes indicates that while π-stacking of the aromatic ligands occurs, the Pd-Pd distances (e.g., 3.230 Å to 3.320 Å) suggest minimal direct metal-metal interaction. nih.govnih.gov These cyclometalated palladium complexes typically display low-energy absorptions around 390 nm, which are assigned to ¹MLCT transitions. nih.govnih.gov While generally non-emissive at room temperature, many of these complexes exhibit intense luminescence at 77 K. nih.govnih.gov

Influence of Co-ligands on Palladium Complex Reactivity

The reactivity and catalytic activity of cyclometalated palladium complexes can be significantly tuned by the choice of ancillary or co-ligands. acs.org In square-planar Pd(II) complexes, these co-ligands occupy the coordination sites not filled by the primary C^N^N ligand. Common co-ligands include halides (Cl⁻, Br⁻, I⁻) and phosphines (e.g., PPh₃). nih.govnih.gov

The electronic properties of the co-ligands directly impact the palladium center. Electron-donating ligands can increase the electron density on the metal, which may facilitate steps like oxidative addition in a catalytic cycle. Conversely, electron-withdrawing ligands can make the palladium center more electrophilic. nih.gov For instance, in palladium-catalyzed cross-coupling reactions, the nature of pyridine-based co-ligands (differing in their electronic properties) can influence the reaction yield, although the effect is sometimes secondary to steric factors. acs.org

Platinum (Pt) Complexes

Similar to palladium, platinum(II) readily forms highly stable, luminescent cyclometalated complexes with phenyl-bipyridine ligands. These complexes are of significant interest for applications in organic light-emitting devices (OLEDs), bio-imaging, and as photoredox catalysts due to their favorable photophysical properties. The cyclometalation involves the formation of a Pt-C bond with the phenyl ring and Pt-N bonds with the two pyridine rings of the ligand.

The synthesis of these complexes can be achieved through various methods. A convenient photochemical protocol uses precursors like (Bu₄N)₂[Pt₂Cl₆] and irradiation with violet light at room temperature to induce cyclometalation. This method has been successfully applied to the 6-phenyl-2,2'-bipyridine isomer to yield the complex [PtCl(pbpy)]. Thermal methods are also common, often starting from precursors like K₂[PtCl₄].

The resulting cyclometalated Pt(II) complexes are square-planar and exceptionally rigid. This rigidity, combined with the strong ligand field from the C^N^N ligand and the large spin-orbit coupling of the platinum center, facilitates efficient phosphorescence. uoi.gr The emission properties can be tuned by modifying the ancillary ligand. For example, complexes of the type [(C^N)Pt(acac)] (where acac is acetylacetonate) have been synthesized, and their photophysical properties are dominated by the benzoaryl-pyridine cyclometalating ligand. rsc.org Many of these platinum complexes are weakly emissive in solution but become bright emitters in the solid state or when doped into polymer films, a phenomenon known as aggregation-induced emission.

Gold (Au) Complexes

Gold(I) has been utilized as a key component in the design of phenyl-bipyridine based complexes for applications in cation sensing. rsc.org The synthesis of complexes with the general formulas [LAu(L1)] and [RAu(L2)], where L1 is 5-(4-ethynylphenyl)-2,2'-bipyridine and L2 is 5-(4-(diphenylphosphino)phenyl)-2,2'-bipyridine, has been reported. rsc.org These compounds have been characterized using techniques such as polynuclear NMR spectroscopy and X-ray crystallography, with their electronic properties rationalized through density functional theory (DFT) calculations. rsc.org

The cation-binding properties of these gold(I) complexes have been investigated, revealing that the presence of the gold(I) ion plays a crucial role in modulating their luminescence characteristics upon binding with analyte cations. rsc.org Specifically, significant optical responses have been observed upon complexation with metal cations like Cd(II) and Pb(II). rsc.org The structural diversity of gold(I) complexes is not limited to linear geometries; cationic three-coordinate gold(I) mixed 2,2'-bipyridyl/isocyanide complexes have also been synthesized and structurally characterized. mdpi.com In the solid state, these cationic species can form supramolecular dimers through attractive Au···Au interactions, also known as aurophilic interactions, with estimated interaction energies of 6.3 kcal/mol. mdpi.com

Table 1: Bipyridine-Functionalized Gold(I) Complexes and their Properties

| Complex Type | Ligand 1 (L1) | Ligand 2 (L2) | Ancillary Ligand (L/R) | Key Finding |

|---|---|---|---|---|

| [LAu(L1)] | 5-(4-ethynylphenyl)-2,2'-bipyridine | P(C6H11)3, C6H3(CH3)2NC | Modulated luminescence upon cation binding (e.g., Cd(II), Pb(II)) rsc.org |

Copper (Cu) Complexes

Mononuclear heteroleptic copper(I) complexes have been synthesized using this compound (L) and triphenylphosphine (B44618) (PPh3). nih.gov The reaction of L with CuI or [Cu(CH3CN)4]BF4 and PPh3 yields complexes formulated as [CuL(PPh3)I] and [CuL(PPh3)2]BF4. nih.gov X-ray diffraction studies show that the copper(I) atom in these complexes is tetracoordinated, bonding to the two nitrogen atoms of the this compound ligand and either one iodide and one PPh3 ligand or two PPh3 ligands, resulting in a distorted tetrahedral coordination geometry. nih.gov The solid-state structures are further characterized by various intermolecular contacts, and the luminescence of these complexes is attributed to metal-to-ligand charge transfer (MLCT) or mixed metal/halide-to-ligand charge transfer ((M+X)LCT) excited states. nih.gov

Copper(II) complexes with derivatives of 2,2'-bipyridine have also been synthesized and structurally characterized. For instance, a series of complexes with the general formula Cu(N-N)(bzac)(X)·nH₂O, where N-N is a bipyridine derivative, have been studied. nih.gov Single-crystal X-ray diffraction of these compounds revealed a mononuclear structure. nih.gov In some hexacoordinated copper(II) complexes with fluorinated 5-aryl-2,2'-bipyridine-6(6')-carboxylic acid tridentate ligands, the copper(II) ion is located at the center of a distorted octahedron. urfu.ru

Table 2: Structural Data for a Copper(II) Complex with a 5-Aryl-2,2'-bipyridine Derivative

| Parameter | Value | Reference |

|---|---|---|

| Coordination Number | 6 | urfu.ru |

| Geometry | Distorted Octahedral | urfu.ru |

| Trans Bond Angle (N(1)–Cu(1)–N(3)) | 170.9(7)° | urfu.ru |

| Trans Bond Angle (O(1)–Cu(1)–N(2)) | 157.8(2)° | urfu.ru |

Cobalt (Co) Complexes

The reaction of this compound (L) with cobalt(II) chloride and sodium azide leads to the formation of mononuclear heteroleptic cobalt(III) complexes. Specifically, complexes with the formulas CoL2(N3)20.55Cl0.45·EtOH and [CoL2(N3)2]N3·2.5EtOH have been synthesized. In these structures, the cobalt(III) atom is coordinated to six nitrogen atoms, originating from two this compound ligands and two azide anions. The stability of these complexes is influenced by intermolecular interactions such as C-H···N hydrogen bonds and π-π stacking. The thermal decomposition of these azide-rich complexes has been studied, revealing multi-step decomposition pathways that involve the release of N2 gas and the reduction of cobalt(III). The binding mode of the azide ligand to the metal center is a critical factor in determining the stability and decomposition behavior of these energetic materials.

Cobalt(II/III) complexes incorporating bipyridine ligands are of interest for their potential application as redox mediators in biophotovoltaic devices. nih.gov While the provided search results focus on bipyridine cobalt complexes with other substituents (methoxy and tert-butyl groups) for this application, the fundamental principles can be extended to systems involving this compound. The synthesis of such complexes typically involves the reaction of a cobalt(II) salt with three equivalents of the bipyridine ligand. nih.gov The resulting cobalt complexes can act as electron donors to photosystem I (PSI), facilitating charge separation and electron transfer processes. nih.gov The stability and redox potential of these cobalt complexes are crucial for their function as efficient and non-destructive mediators in bio-hybrid energy systems. nih.gov

Integration into Metal-Organic Frameworks (MOFs) and Covalent Triazine Frameworks (CTFs)

The functionalization of this compound and related bipyridine scaffolds with specific reactive groups, such as carboxylic acids and nitriles, has enabled their use as sophisticated building blocks in the construction of highly ordered, porous materials like Metal-Organic Frameworks (MOFs) and Covalent Triazine Frameworks (CTFs). These materials are of significant interest due to their potential applications in gas storage and separation, catalysis, and sensing.

Utilization of 2,2'-Bipyridine-5,5'-dicarboxylic Acid and Related Ligands in MOF Construction

2,2'-Bipyridine-5,5'-dicarboxylic acid (H2bpydc) is a key ligand in the synthesis of MOFs, where the carboxylate groups coordinate to metal centers to form extended, often porous, three-dimensional structures. The bipyridine unit offers an additional site for coordination, which can be used for post-synthetic modification or to introduce specific functionalities into the framework.

A notable example is the synthesis of a zirconium-based MOF, UiO-67(bipy), which is isoreticular to the well-known UiO-67. This framework, constructed from ZrCl4 and H2bpydc, exhibits a high Brunauer–Emmett–Teller (BET) surface area of up to 2500 m²/g. The accessible chelating bipyridine moieties within the pores can be functionalized post-synthetically with various metal salts, such as those of Cu²⁺, Ni²⁺, and Co²⁺. These secondary metal sites have been shown to be effective in applications like the capture of toxic hydrogen sulfide. tandfonline.comrsc.org

Lanthanide metals have also been extensively used with H2bpydc to create flexible MOFs. A family of isostructural lanthanide MOFs, denoted as SUMOF-6-Ln (where Ln = Nd, Sm, Eu, Gd, Tb, Dy, Ho, and Er), has been synthesized. acs.org These frameworks feature one-dimensional rhombic channels and exhibit a remarkable "breathing" phenomenon, with significant changes in unit cell dimensions and volume upon solvent desorption and adsorption. acs.org This structural flexibility is a result of the coordination environment of the lanthanide ions and the flexible nature of the framework. Furthermore, the europium and terbium-containing frameworks display solid-state luminescence, a characteristic property of lanthanide-based materials. acs.orgrsc.org

The solvent environment during synthesis can also play a crucial role in determining the final structure of MOFs derived from H2bpydc. For instance, the solvothermal reaction of cerium(III) nitrate with H2bpydc in dimethylformamide (DMF) can yield two different MOF structures depending on minor changes in the reaction conditions. acs.org This highlights the influence of synthesis parameters on the coordination geometry of the metal ion and the resulting framework topology.

Furthermore, MOFs constructed from H2bpydc and transition metals like manganese and zinc have been reported. Hydrothermal synthesis of MnSO₄ or ZnSO₄ with H2bpydc resulted in three-dimensional frameworks with the general formula {[M(H2BPDC)(SO₄)]}n. tandfonline.comresearchgate.net Magnetic studies on the manganese-containing framework indicated weak antiferromagnetic coupling between adjacent Mn²⁺ centers. tandfonline.comresearchgate.net

The following table summarizes key research findings on MOFs constructed using 2,2'-bipyridine-5,5'-dicarboxylic acid:

| MOF Designation | Metal Ion(s) | Key Structural Features | Properties and Potential Applications |

| UiO-67(bipy) | Zr⁴⁺ | Isoreticular to UiO-67, high surface area (up to 2500 m²/g) tandfonline.comrsc.org | Post-synthetic functionalization with secondary metal ions for H₂S capture tandfonline.com |

| SUMOF-6-Ln | Ln³⁺ (Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er) | 3D framework with 1D rhombic channels, flexible "breathing" behavior acs.org | Luminescence (Eu and Tb versions), potential for sensing and separation applications acs.org |

| {[Ce₂(H₂O)(bpdc)₃(dmf)₂]·2(dmf)}n | Ce³⁺ | Solvent-dependent framework formation acs.org | Demonstrates adaptability of Ce(III) coordination geometry in MOF synthesis acs.org |

| {[M(H₂BPDC)(SO₄)]}n | Mn²⁺, Zn²⁺ | 3D structures with sulfate co-ligands tandfonline.comresearchgate.net | Weak antiferromagnetic coupling in the Mn-based framework tandfonline.comresearchgate.net |

| MOF-253 | Al³⁺ | Open 2,2'-bipyridine coordination sites, BET surface area of 2160 m²/g researchgate.net | Readily complexes with metals like PdCl₂ and Cu(BF₄)₂, enhancing CO₂ selectivity over N₂ researchgate.net |

Role of Nitrile-Functionalized 2,2'-Bipyridine Derivatives in Framework Architectures

Nitrile-functionalized 2,2'-bipyridine derivatives are valuable precursors for the synthesis of Covalent Triazine Frameworks (CTFs). CTFs are a class of porous organic polymers characterized by their high nitrogen content and robust triazine linkages, which are typically formed through the trimerization of nitrile groups. rsc.org This process can be achieved under various conditions, including ionothermal synthesis or using strong Brønsted acids like trifluoromethanesulfonic acid. nih.govmdpi.com

The incorporation of bipyridine units into the structure of CTFs introduces metal-chelating sites, which can be used to anchor catalytic metal centers or to tune the electronic properties of the material. While the direct use of a nitrile-functionalized this compound in CTF synthesis is not extensively documented, the principles of CTF formation allow for the conceptual design of such materials.

For instance, a hypothetical dicyano-functionalized this compound could be co-polymerized with other aromatic nitriles to create a mixed-linker CTF. This approach has been shown to be effective in modifying the porosity and gas sorption properties of the resulting frameworks. nih.gov

A reported example of a bipyridine-containing CTF, PhBp-CTF, was synthesized from 5,5'-dicarbaldehyde-2,2'-bipyridine and [1,1'-biphenyl]-4,4'-bis(carboximidamide) via a polycondensation reaction. acs.org Although this specific example does not involve nitrile trimerization for the bipyridine component, it demonstrates the successful integration of the bipyridine moiety into a CTF architecture. The resulting PhBp-CTF could be post-synthetically complexed with iridium, and the final material, PhBp-CTF-Ir, exhibited enhanced photocatalytic hydrogen evolution. acs.org

Another approach involves the synthesis of pyrene- and bipyridine-based CTFs through a polycondensation reaction, creating a donor-acceptor-acceptor triad within the framework's repeating unit. chemrxiv.org These materials have shown promise as efficient photocatalysts for hydrogen evolution and carbon dioxide reduction. chemrxiv.org

The following table outlines the potential role and examples of bipyridine derivatives in framework architectures, with a focus on CTFs:

| Framework Type | Bipyridine Derivative | Synthesis Strategy | Key Features and Potential Applications |

| Covalent Triazine Framework (CTF) | Hypothetical dicyano-functionalized 2,2'-bipyridines | Nitrile trimerization (ionothermal or acid-catalyzed) | Introduction of metal-chelating sites, tunable porosity and electronic properties, potential for catalysis and gas separation. nih.gov |

| Covalent Triazine Framework (CTF) | 5,5'-dicarbaldehyde-2,2'-bipyridine | Polycondensation with amidines | Incorporation of bipyridine units for post-synthetic metalation, enhanced photocatalytic activity. acs.org |

| Covalent Triazine Framework (CTF) | Bipyridine-containing monomers | Polycondensation | Creation of donor-acceptor systems within the framework for photocatalysis. chemrxiv.org |

Photophysical and Spectroscopic Research of 5 Phenyl 2,2 Bipyridine and Its Metal Complexes

Fundamental Absorption and Emission Characteristics

The introduction of the phenyl group extends the π-conjugated system of the bipyridine core, influencing its interaction with light. This leads to distinct absorption and emission profiles that are sensitive to the molecular environment and substitution patterns.

The electronic absorption spectra of 5-phenyl-2,2'-bipyridine derivatives are typically characterized by intense bands in the ultraviolet (UV) region and, in some cases, extending into the visible range. These absorptions primarily arise from π–π* transitions localized on the bipyridine and phenyl moieties. nih.gov In push-pull systems, where electron-donating groups are attached, these transitions can be modulated, leading to shifts in the absorption maxima.

For instance, a series of α-(N-biphenyl)-substituted 2,2'-bipyridines, which are structurally related to this compound, exhibit absorption maxima in tetrahydrofuran (B95107) (THF) solution in the range of 350-380 nm. nih.govsemanticscholar.org The emission spectra of these compounds show fluorescence in the blue-to-green region, with emission maxima varying based on the specific substituents on the biphenylamino group. nih.govsemanticscholar.org

Metal complexes incorporating phenyl-bipyridine ligands exhibit more complex spectra. In addition to the ligand-centered (LC) π–π* transitions, new bands corresponding to metal-to-ligand charge-transfer (MLCT) transitions appear, typically at lower energies in the visible region. For example, a dinuclear ruthenium(II) complex was found to have an MLCT absorption band with a maximum at 450 nm, leading to a red emission centered at 620 nm.

Table 1: Photophysical Properties of Selected α-(N-Biphenyl)-Substituted 2,2'-Bipyridines in THF This table is interactive. You can sort and filter the data.

| Compound Reference | Substituent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|---|

| 3a | 3-(Ph) | 358 | 17,500 | 443 | 5570 |

| 3b | 3-(4-MeC6H4) | 358 | 18,200 | 444 | 5611 |

| 3d | 3-(3-MeC6H4) | 357 | 18,600 | 445 | 5698 |

| 3j | 4-(4-MeOC6H4) | 358 | 16,900 | 479 | 7056 |

| 3l | 4-(4-CF3C6H4) | 374 | 19,300 | 505 | 6994 |

Data sourced from Molecules (2022). nih.govsemanticscholar.org

The luminescence quantum yield (Φ), a measure of the efficiency of the emission process, is a critical parameter in characterizing these compounds. For donor-π-acceptor (D–π–A) fluorophores based on a this compound core substituted with carbazole (B46965) or fluorene (B118485) donors, high fluorescence quantum yields of up to 0.99 have been reported. rsc.org This indicates that radiative decay is a highly favorable deactivation pathway for the excited state in these particular systems.

In the aforementioned series of α-(N-biphenyl)-substituted 2,2'-bipyridines, the absolute quantum yields in THF solution were found to be as high as 49.1%. semanticscholar.org However, the efficiency is sensitive to the substitution pattern, with some para-substituted derivatives showing a significant decrease in quantum yield. semanticscholar.org

For metal complexes, the quantum yields can vary widely. The dinuclear ruthenium(II) complex mentioned earlier exhibits a modest MLCT luminescence quantum yield (ΦMLCT) of 0.017 in acetonitrile. In contrast, certain iridium(III) complexes with phenyl-substituted bipyridine ligands designed for organic light-emitting diodes (OLEDs) have demonstrated very high absolute quantum efficiencies, reaching up to 0.81 in thin films. rsc.org

Table 2: Luminescence Quantum Yields for Selected Bipyridine Derivatives and Complexes This table is interactive. You can sort and filter the data.

| Compound Type | Specific Compound/Ligand | Solvent/Medium | Quantum Yield (Φ) |

|---|---|---|---|

| D–π–A Fluorophore | Carbazole/fluorene-substituted this compound | Various | up to 0.99 |

| α-(N-Biphenyl)-2,2'-bipyridine | Compound 3a | THF | 0.49 |

| α-(N-Biphenyl)-2,2'-bipyridine | Compound 3b | THF | 0.48 |

| Ru(II) Complex | [(Ru(DIP)2)2(tpphz)]4+ | Acetonitrile | 0.017 |

| Ir(III) Complex | Bipyridine-based triplet emitter | Thin Film | 0.72 - 0.81 |

Data sourced from New Journal of Chemistry (2023), Molecules (2022), and Dalton Transactions. semanticscholar.orgrsc.orgrsc.org

The luminescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter provides insight into the rates of radiative and non-radiative deactivation pathways. For the parent 2,2'-bipyridine (B1663995), the S1 (nπ) state has a lifetime of 50–80 ps in various organic solvents, decaying primarily through intersystem crossing (ISC) to the T1 (ππ) state. acs.org

In metal complexes, the excited-state lifetimes are highly dependent on the metal center and the ligand environment. Deactivation of the emissive MLCT state can occur through several pathways: radiative decay (phosphorescence), non-radiative decay to the ground state, or thermal population of higher-lying, non-emissive metal-centered (MC) states. rsc.orgresearchgate.net The population of these MC states can lead to rapid, non-radiative deactivation and, in some cases, photosubstitution reactions. rsc.org For example, studies on dinuclear ruthenium(II) bipyridine complexes have shown that designing the bridging ligand can suppress deactivation through the 3MC state, which is a significant pathway for the prototypical [Ru(bpy)3]2+ complex. rsc.org In some cobalt(III) complexes with 2-phenylpyridine (B120327) ligands, an initial MLCT state undergoes rapid deactivation via a metal-centered state, with ground-state recovery occurring in as little as 8.65 ps. illinois.edu Iridium(III) complexes often exhibit much longer lifetimes, ranging from hundreds of nanoseconds to several microseconds, which is characteristic of phosphorescence from triplet excited states. chemrxiv.org

Excited State Dynamics and Charge Transfer Processes

Upon photoexcitation, this compound and its derivatives can undergo dynamic processes involving the redistribution of electron density, a phenomenon known as charge transfer.

In molecules designed with distinct electron-donating and electron-accepting moieties (a "push-pull" architecture), excitation can lead to a significant shift of electron density from the donor to the acceptor. This process is known as intramolecular charge transfer (ICT). The this compound unit can act as the π-linker and/or acceptor part of such a system. The formation of an ICT state results in a large change in the dipole moment between the ground and excited states. nih.govsemanticscholar.org

This change in dipole moment can be studied through solvatochromism, where the emission maximum shifts with solvent polarity. The Lippert-Mataga equation is often used to analyze this behavior and quantify the change in dipole moment (Δμ). Studies on α-(N-biphenyl)-substituted 2,2'-bipyridines have demonstrated their pronounced push-pull character and the formation of ICT states upon excitation. nih.govsemanticscholar.org In metal complexes, the concept extends to metal-to-ligand (MLCT), ligand-to-metal (LMCT), or ligand-to-ligand charge transfer (LLCT) states. nih.govnih.gov

The geometry of the molecule in the excited state is crucial for the nature of the ICT process. Two distinct mechanisms are often discussed: Twisted Intramolecular Charge Transfer (TICT) and Planarized Intramolecular Charge Transfer (PLICT).

In the TICT model, the donor and acceptor parts of the molecule are typically coplanar in the ground state. Upon excitation, a rotation occurs around the single bond connecting the donor and acceptor, leading to a perpendicular, "twisted" geometry in the excited state. This state is highly polar but often has poor orbital overlap, leading to low fluorescence quantum yields.

Conversely, the PLICT process involves molecules that are twisted in the ground state. Excitation promotes a charge transfer that leads to a more planar geometry in the excited state. This planarization enhances π-conjugation and often results in strong emission.

For fluorene-containing D–π–A fluorophores based on the this compound acceptor, theoretical calculations have confirmed a predominant PLICT process in the excited state. rsc.org This is consistent with their observed high fluorescence quantum yields. rsc.org The PLICT mechanism is favored when planarization in the excited state is energetically favorable, leading to a stable, emissive charge-transfer state.

Characterization of Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Ligand Charge Transfer (LLCT) States

In metal complexes of this compound, the photophysical properties are significantly influenced by electronic transitions known as charge-transfer (CT) states. Among these, Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Ligand Charge Transfer (LLCT) states are of particular importance.

MLCT transitions involve the promotion of an electron from a metal-centered d-orbital to a π* anti-bonding orbital of the ligand. In complexes containing this compound, the bipyridine moiety typically serves as the primary acceptor ligand for this type of transition. The energy and intensity of MLCT bands are sensitive to the nature of the metal ion, its oxidation state, and the solvent environment. For instance, in copper(I) complexes of this compound, such as [Cu(this compound)(PPh₃)₂]BF₄, the emission is attributed to an MLCT excited state. nih.gov Similarly, ruthenium(II) polypyridyl complexes are well-known for their prominent MLCT absorption bands in the visible region. nih.govwikipedia.org In some iridium(III) complexes, the emissive excited states can be a mixture of MLCT (from Ir(III) to the diimine ancillary ligand) and LLCT states. chemrxiv.org

LLCT transitions, on the other hand, occur between two different ligands within the coordination sphere of the metal ion. In the context of this compound complexes, this would typically involve the transfer of an electron from an electron-rich ligand to the π* system of the this compound ligand, or in some cases, from the phenyl substituent to the bipyridine core if the phenyl group is appropriately functionalized with donor groups. Theoretical calculations on certain iridium(III) complexes suggest that the emitting triplet state can have a mixed MLCT/LLCT character. nih.gov The close proximity of MLCT and LLCT excited states can lead to complex photophysical behavior, including dual emission and solvent-dependent emission profiles.

The characterization of these charge transfer states is typically achieved through a combination of spectroscopic techniques and theoretical calculations. UV-visible absorption and emission spectroscopy provide information about the energies of the transitions. The nature of the excited state can be further probed by examining the effect of solvent polarity on the emission spectra (solvatochromism). For instance, a red shift in emission with increasing solvent polarity is often indicative of a charge-transfer state with a larger dipole moment than the ground state. Time-resolved spectroscopy can be used to study the dynamics of these excited states.

Non-Linear Optical (NLO) Properties

The extended π-conjugated system of this compound makes it and its derivatives promising candidates for applications in non-linear optics. NLO materials are capable of altering the properties of light, such as its frequency, and have potential applications in areas like optical communications and data storage. urfu.ru

Static and Dynamic Hyperpolarizability Coefficients

The NLO response of a molecule is quantified by its hyperpolarizability coefficients. The first hyperpolarizability (β) is a measure of the second-order NLO response. Both static (β₀) and dynamic (frequency-dependent) hyperpolarizability coefficients are important parameters.

For a series of D–π–A (donor-π-acceptor) push-pull fluorophores based on carbazole/fluorene-substituted this compound, the static and dynamic hyperpolarizability coefficients have been evaluated using the solvatochromic method. rsc.org This method relates the change in the Stokes shift of a molecule in solvents of varying polarity to its hyperpolarizability. The results for selected derivatives are presented in the table below.

| Compound | Static Hyperpolarizability (β₀) (10⁻³⁰ esu) | Dynamic Hyperpolarizability (β at 1907 nm) (10⁻³⁰ esu) |

| Carbazole-substituted this compound isomer 1 | Data not available | Data not available |